molecular formula C6H3Br2N3 B567650 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-34-9

3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine

Cat. No. B567650
M. Wt: 276.919
InChI Key: NQPLJXZGJNGYPW-UHFFFAOYSA-N
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Description

3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the empirical formula C6H3Br2N3. It has a molecular weight of 276.92 . This compound is typically provided in solid form .


Molecular Structure Analysis

The SMILES string for 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine is Brc1cc2[nH]nc(Br)c2cn1 . The InChI is 1S/C6H3Br2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) .

Scientific Research Applications

  • Pharmaceutical Research

    • 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that includes 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • These compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
    • The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
  • Biomedical Applications

    • Pyrazolo[3,4-b]pyridine-based derivatives that bear diverse substitutions have been reported to exhibit potent antiviral and antibacterial properties .
    • They have also been found to inhibit important enzymes, such as phosphodiesterase-4, or neutrophil elastase .
    • Additionally, they can serve as ligands for A1-adenosine or prostaglandin E2 receptor 1 .
  • Chemical Synthesis

    • “3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine” is available for purchase from chemical suppliers like Sigma-Aldrich . It’s often used in the synthesis of other complex organic compounds .
    • This compound can be used to synthesize fused pyridinyl azides, highlighting its importance in the field of heterocyclic chemistry .
  • Material Science

    • In material science, these compounds can be used in the development of new materials with unique properties. The bromine atoms in “3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine” can undergo various reactions to form other compounds, which can be used in the synthesis of polymers or other materials .
  • Agricultural Chemistry

    • Pyrazolo[3,4-b]pyridines and their derivatives have been studied for their potential use in agricultural chemistry . These compounds can act as pesticides, herbicides, or fungicides, providing protection for crops .
    • The exact methods of application would depend on the specific agricultural context and the target pests or diseases .
  • Environmental Science

    • In environmental science, these compounds can be used in the study of environmental pollutants . The bromine atoms in “3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine” make it a potential candidate for studying the behavior of halogenated organic compounds in the environment .
    • This can include studies on the degradation of these compounds, their transport in the environment, and their potential effects on wildlife and ecosystems .

properties

IUPAC Name

3,6-dibromo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPLJXZGJNGYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C(NN=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274187
Record name 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine

CAS RN

1357946-34-9
Record name 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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